![molecular formula C11H13N3O2 B1295886 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 6301-31-1](/img/structure/B1295886.png)
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
“1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 6301-31-1 . It has a molecular weight of 219.24 . This compound has diverse scientific applications and its complex structure offers immense potential for research in fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C11H13N3O2 . The InChI Code is 1S/C11H13N3O2/c12-6-8-7-14 (11 (16)13-10 (8)15)9-4-2-1-3-5-9/h7,9H,1-5H2, (H,13,15,16) .
Physical And Chemical Properties Analysis
It’s recommended to be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various drugs, including some antifungal and antiviral agents. In addition, this compound has been used as a starting material for the synthesis of other heterocyclic compounds, such as 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 1-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thiocarbonitrile. This compound has also been used in the synthesis of various polymers, such as polyurethanes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been found to have anti-viral and anti-fungal properties. This compound has also been found to have beneficial effects on the cardiovascular system, including the reduction of cholesterol levels and the prevention of atherosclerosis.
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several advantages as a lab experiment material. It is a relatively inexpensive and readily available material, and its synthesis can be easily achieved. In addition, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound is also known to have some limitations. It is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, this compound is a synthetic compound, which can make it difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for the use of 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. One potential application is in the development of new drugs and therapies. This compound has already been used as an intermediate in the synthesis of various drugs, and it could be used in the development of new drugs for the treatment of various diseases. Another potential application is in the development of new polymers and materials. This compound has already been used in the synthesis of various polymers, and it could be used in the development of new materials for a variety of applications. Finally, this compound could be used in the development of new catalysts for chemical reactions. This compound has already been used as a catalyst in the synthesis of various compounds, and it could be used in the development of new catalysts for a variety of reactions.
Synthesis Methods
1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be synthesized through a variety of methods, including the use of cyclohexyl chloride and a pyrimidine derivative. The first step is to react cyclohexyl chloride with a pyrimidine derivative, such as 4-methylpyrimidine, in the presence of a base, such as sodium hydroxide. This reaction produces a cyclohexyl pyrimidine intermediate, which can then be reacted with carbon disulfide and a base, such as sodium hydroxide, to form this compound. Other methods, such as the use of a Grignard reagent, can also be used to synthesize this compound.
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h7,9H,1-5H2,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSXEXIHECOGFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=O)NC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286206 |
Source
|
Record name | 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6301-31-1 |
Source
|
Record name | NSC44193 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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